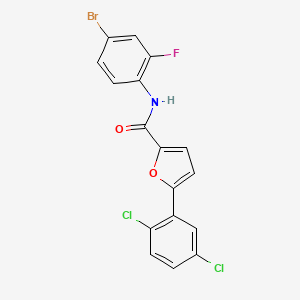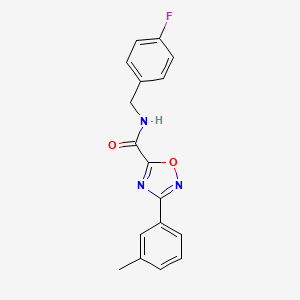![molecular formula C17H18N4O B4902935 [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4902935.png)
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone: is a complex organic compound that features both indole and pyrazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions One common approach is to start with the formation of the indole moiety, followed by the construction of the pyrazole ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1H-indol-1-ylmethyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
- 5-(1H-indol-1-ylmethyl)-N-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide
- (2S)-1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-pyrrolidinylmethanol
Uniqueness
What sets [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone apart from similar compounds is its specific combination of functional groups, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(20-8-3-4-9-20)15-11-14(18-19-15)12-21-10-7-13-5-1-2-6-16(13)21/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZFDSKWUCCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE](/img/structure/B4902861.png)
![2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol](/img/structure/B4902868.png)
![(3S)-4-[[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]methyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B4902874.png)

![1-hydroxy-5,5-dimethyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]-2H-imidazole](/img/structure/B4902885.png)
![1-[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B4902889.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4902896.png)

![5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4902906.png)
![1-Methoxy-3-[3-(2-prop-2-enylphenoxy)propoxy]benzene](/img/structure/B4902923.png)
![2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B4902931.png)

![N-[4-(benzylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4902955.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4902957.png)
